The Pharmacological Profile of 2-Phenylhistamine Dihydrochloride: A Technical Guide for Researchers
The Pharmacological Profile of 2-Phenylhistamine Dihydrochloride: A Technical Guide for Researchers
Introduction: Unveiling a Selective Histamine H1 Receptor Agonist
2-Phenylhistamine dihydrochloride is a notable pharmacological tool, recognized for its potent and selective agonist activity at the histamine H1 receptor. As a derivative of histamine, it features a phenyl group at the 2-position of the imidazole ring, a structural modification that significantly influences its receptor binding affinity and selectivity profile. This guide provides an in-depth technical overview of 2-phenylhistamine dihydrochloride, designed for researchers, scientists, and drug development professionals. We will delve into its binding characteristics, selectivity against other histamine receptor subtypes and off-target sites, functional implications, and the detailed methodologies required for its accurate pharmacological characterization. Understanding these parameters is paramount for its effective application in elucidating the complex roles of the H1 receptor in physiological and pathological processes.
Binding Affinity and Selectivity Profile: A Deep Dive
The defining characteristic of 2-phenylhistamine is its pronounced affinity and agonist activity at the histamine H1 receptor. This interaction has been quantified through various in vitro studies, primarily utilizing radioligand binding assays.
Histamine H1 Receptor Binding
Radioligand binding studies using the H1-selective antagonist [³H]mepyramine are the gold standard for determining the binding affinity of unlabelled ligands. In such assays, 2-phenylhistamine acts as a competitor, displacing the radioligand from the H1 receptor. The affinity is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi).
Studies on membranes from bovine thoracic aorta smooth muscle and guinea pig myocardial tissue have demonstrated that 2-phenylhistamine displaces [³H]mepyramine binding. In these models, 2-phenylhistamine was found to be a moderate agonist and displayed pKi values of 5.76 in vascular tissue and 5.57 in cardiac tissue[1]. It is important to note that while 2-phenylhistamine itself is a potent H1 agonist, certain halogenated derivatives, such as 2-(3-(trifluoromethyl)phenyl)histamine, exhibit even greater potency[2].
| Parameter | Value (Vascular Tissue) | Value (Cardiac Tissue) | Source |
| pKi | 5.76 | 5.57 | [1] |
Selectivity Across Histamine Receptor Subtypes
A critical aspect of a pharmacological tool's utility is its selectivity for its primary target over other related receptors. While comprehensive data for 2-phenylhistamine dihydrochloride across all histamine receptor subtypes is not extensively published, studies on its close analog, 2-(3-(trifluoromethyl)phenyl)histamine, provide significant insight into the selectivity profile of the 2-phenylhistamine scaffold.
Functional in vitro studies have shown that 2-(3-(trifluoromethyl)phenyl)histamine is highly selective for the H1 receptor with a selectivity ratio of 2138 for H1 over H2 and greater than 64 for H1 over H3[2]. This suggests that the 2-phenylhistamine core structure confers a high degree of selectivity for the H1 receptor.
| Receptor Subtype | Selectivity Ratio (H1 vs. Subtype) for 2-(3-(trifluoromethyl)phenyl)histamine |
| H2 | 2138 |
| H3 | > 64 |
Data for the closely related analog, 2-(3-(trifluoromethyl)phenyl)histamine, suggests a high degree of H1 selectivity for the 2-phenylhistamine scaffold.[2]
Off-Target Binding Profile: A Note on Promiscuity
A comprehensive off-target binding profile is essential for interpreting experimental results and predicting potential side effects in a drug development context. While a broad, publicly available off-target screening panel for 2-phenylhistamine dihydrochloride is not readily found in the literature, the study on 2-(3-(trifluoromethyl)phenyl)histamine also provides valuable information on its selectivity against several other common neurotransmitter receptors.
The selectivity ratios for 2-(3-(trifluoromethyl)phenyl)histamine against various receptors were as follows:
-
Muscarinic M3: 1000
-
α1-Adrenergic: 105
-
β1-Adrenergic: 708
-
Serotonin 5HT2A: 71
These findings indicate a favorable selectivity profile for the H1 receptor over these other G-protein coupled receptors[2]. However, for a complete assessment, a broader screening against a panel of receptors, ion channels, and enzymes would be necessary. The lack of such data in the public domain represents a knowledge gap.
Functional Activity and Signaling Pathway
2-Phenylhistamine and its derivatives are classified as histamine H1 receptor agonists. Their binding to the H1 receptor initiates a cascade of intracellular events, leading to a physiological response.
Mechanism of Action: The Gq/11 Signaling Cascade
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein. The activated α-subunit of Gq/11 then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses, including smooth muscle contraction.
Caption: H1 Receptor Signaling Pathway
In Vitro Functional Assays: Measuring Agonist Activity
The agonist activity of 2-phenylhistamine is typically assessed using isolated tissue preparations that express H1 receptors, such as the guinea pig ileum or aorta. In these assays, the addition of 2-phenylhistamine induces a concentration-dependent contraction of the smooth muscle. The potency of the agonist is quantified by its pD2 value, which is the negative logarithm of the EC50 (the molar concentration that produces 50% of the maximum response).
For example, the potent analog 2-(3-(trifluoromethyl)phenyl)histamine has a pD2 value of 6.81 in the guinea pig ileum assay, indicating it is more potent than histamine itself[2]. The contractile effects induced by 2-phenylhistamine and its derivatives can be competitively antagonized by H1-selective antagonists like mepyramine, confirming that the response is mediated through the H1 receptor[2].
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for the key experiments used to characterize the binding and functional properties of 2-phenylhistamine dihydrochloride.
Protocol 1: Radioligand Binding Assay for H1 Receptor Affinity
This protocol describes a competitive binding assay to determine the Ki of 2-phenylhistamine dihydrochloride for the histamine H1 receptor using [³H]mepyramine.
Caption: Radioligand Binding Assay Workflow
Materials:
-
Cell membranes expressing histamine H1 receptors (e.g., guinea pig cerebellum)
-
2-Phenylhistamine dihydrochloride
-
[³H]mepyramine (radioligand)
-
Unlabeled H1 antagonist (e.g., mianserin) for determining non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue (e.g., guinea pig cerebellum) in ice-cold buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, [³H]mepyramine, and membrane suspension.
-
Non-specific Binding (NSB): Add assay buffer, [³H]mepyramine, membrane suspension, and a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
Competition: Add assay buffer, [³H]mepyramine, membrane suspension, and varying concentrations of 2-phenylhistamine dihydrochloride.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of 2-phenylhistamine dihydrochloride to generate a competition curve.
-
Determine the IC50 (the concentration of 2-phenylhistamine that inhibits 50% of the specific binding of [³H]mepyramine).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Guinea Pig Ileum Contraction Assay for Functional Activity
This protocol describes an ex vivo functional assay to determine the agonist potency (pD2) of 2-phenylhistamine dihydrochloride.
Materials:
-
Guinea pig
-
Tyrode's solution (physiological salt solution)
-
2-Phenylhistamine dihydrochloride
-
Histamine (as a reference agonist)
-
Organ bath system with an isotonic transducer and data acquisition software
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the ileum segment and cut it into smaller pieces (2-3 cm).
-
Mounting: Mount a segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to an isotonic transducer. Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes.
-
Concentration-Response Curve:
-
After equilibration, record a stable baseline.
-
Add 2-phenylhistamine dihydrochloride to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM).
-
Record the contractile response at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Measure the peak contractile response at each concentration.
-
Normalize the responses as a percentage of the maximum response.
-
Plot the percentage response against the log concentration of 2-phenylhistamine dihydrochloride to generate a sigmoidal concentration-response curve.
-
From the curve, determine the EC50 value.
-
Calculate the pD2 value as -log(EC50).
-
Physicochemical Properties of the Dihydrochloride Salt
The dihydrochloride salt form of 2-phenylhistamine is commonly used in research due to its improved solubility and stability compared to the free base. While specific experimental data for 2-phenylhistamine dihydrochloride is not abundant, general properties of histamine dihydrochloride can provide some guidance. Histamine dihydrochloride is very soluble in water and methanol, and soluble in ethanol. It is a crystalline solid that should be stored desiccated at room temperature.
Conclusion and Future Directions
2-Phenylhistamine dihydrochloride stands as a valuable pharmacological tool for the selective activation of the histamine H1 receptor. Its well-characterized agonist activity and the high H1-selectivity of its structural class make it instrumental for investigating the multifaceted roles of H1 receptor signaling in health and disease. The detailed protocols provided in this guide offer a robust framework for its in vitro characterization.
Future research efforts should focus on generating a comprehensive off-target liability profile for 2-phenylhistamine dihydrochloride to further solidify its utility as a selective H1 agonist. Additionally, a more complete characterization of its binding affinities at all four histamine receptor subtypes would provide a more nuanced understanding of its selectivity. Such data will be invaluable for the scientific community in accurately interpreting experimental findings and for guiding the development of novel therapeutic agents targeting the histaminergic system.
References
-
Carman-Krzan, M., Krzan, M., & Schunack, W. (1997). Pharmacological properties of cardiovascular histamine H1 receptor binding sites: characterisation with 2-phenylhistamines. Naunyn-Schmiedeberg's archives of pharmacology, 355(4), 431–437. [Link]
-
Leschke, C., Elz, S., Garbarg, M., & Schunack, W. (1995). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogs. Journal of medicinal chemistry, 38(8), 1287–1294. [Link]
-
Kramer, K., Elz, S., Pertz, H. H., & Schunack, W. (1998). N alpha-alkylated derivatives of 2-phenylhistamines: synthesis and in vitro activity of potent histamine H1-receptor agonists. Bioorganic & medicinal chemistry letters, 8(18), 2583–2588. [Link]
-
Lieb, S., Littmann, T., Plank, N., Felixberger, J., Tanaka, M., Schäfer, T., ... & Buschauer, A. (2016). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Pharmacological research, 114, 13–26. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 774, Histamine. Retrieved March 27, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5818, Histamine dihydrochloride. Retrieved March 27, 2026 from [Link].
-
Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. Retrieved March 27, 2026, from [Link]
-
Charles River. (2023, July 17). How Well Do You Understand Off-Target Liability?. Retrieved March 27, 2026, from [Link]
-
PanScreen. (2023, November 17). A Comprehensive Approach to Off-Target Liability Assessment. ResearchGate. [Link]
-
ICE Bioscience. (2025, June 20). ICESTP Safety Panel. [Link]
-
Lim, H. D., van der Heijden, K., & Leurs, R. (2021). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British journal of pharmacology, 178(3), 546-563. [Link]
-
Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature reviews. Drug discovery, 7(1), 41–53. [Link]
-
Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L., ... & Wulff, P. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological reviews, 67(3), 601–655. [Link]
Sources
- 1. Pharmacological properties of cardiovascular histamine H1 receptor binding sites: characterisation with 2-phenylhistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
